molecular formula C6H8N4O B13477830 5-Aminopyridine-2-carbohydrazide

5-Aminopyridine-2-carbohydrazide

Cat. No.: B13477830
M. Wt: 152.15 g/mol
InChI Key: YZIKDTLBRIHEAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminopyridine-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbohydrazide with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, hydrazones, and oxides .

Mechanism of Action

The mechanism by which 5-Aminopyridine-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Aminopyridine-2-carbohydrazide is unique due to its amino group, which enhances its reactivity and potential biological activities. The presence of the amino group allows for additional hydrogen bonding and interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

5-aminopyridine-2-carbohydrazide

InChI

InChI=1S/C6H8N4O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,7-8H2,(H,10,11)

InChI Key

YZIKDTLBRIHEAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)C(=O)NN

Origin of Product

United States

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